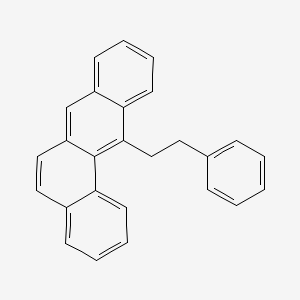

12-(2-Phenylethyl)tetraphene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5691-36-1 |

|---|---|

Molecular Formula |

C26H20 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

12-(2-phenylethyl)benzo[a]anthracene |

InChI |

InChI=1S/C26H20/c1-2-8-19(9-3-1)14-17-25-23-12-6-5-11-21(23)18-22-16-15-20-10-4-7-13-24(20)26(22)25/h1-13,15-16,18H,14,17H2 |

InChI Key |

GVEJRGCTBREUQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53 |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of 12 2 Phenylethyl Tetraphene

Historical Perspectives on Tetraphene Core Synthesis

The construction of the tetraphene scaffold, a four-ring aromatic system, has historically been approached through various methods common to the synthesis of PAHs. Early strategies often relied on harsh reaction conditions and provided limited control over regioselectivity. One of the foundational methods for creating C-C bonds between aromatic rings was the use of organometallic reagents. For instance, copper-assisted coupling of Grignard reagents was an early approach to forming larger aromatic systems from smaller precursors. Pyrolysis and metal-catalyzed dimerization of biphenylenes have also been documented as routes to related polycyclic structures. These historical methods, while groundbreaking for their time, often suffered from low yields and the formation of complex product mixtures, necessitating arduous purification procedures.

Precursor Synthesis Strategies for the Tetraphene Scaffold

Modern synthetic chemistry has introduced more refined and predictable strategies for assembling the tetraphene core. These methods focus on the controlled construction of the fused ring system from well-defined precursors.

A prominent and versatile approach is the Diels-Alder cycloaddition . This reaction allows for the formation of the six-membered rings of the tetraphene system in a controlled manner. For example, a suitably substituted diene and dienophile can be reacted to form a key cyclohexene (B86901) intermediate, which can then be aromatized. A variation of this is the cycloaddition-deoxygenation protocol, where a furan (B31954) derivative can be used as a transient diene.

Another powerful strategy is oxidative coupling . The intramolecular Scholl reaction, which involves the oxidative cyclodehydrogenation of a suitable oligophenylene precursor, can be used to form the final C-C bonds of the tetraphene core under the influence of a strong Lewis acid and an oxidant. Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in building the necessary biaryl or larger precursors that can then be cyclized to form the tetraphene scaffold.

Introduction of the 2-Phenylethyl Moiety at the C12 Position

Once the tetraphene core is synthesized, the next critical step is the introduction of the 2-phenylethyl group at the specific C12 position. This requires regioselective functionalization, which can be achieved through several advanced organic methodologies.

Advanced Carbon-Carbon Bond Formation Methodologies

A classical yet effective method for attaching an alkyl chain to an aromatic ring is the Friedel-Crafts acylation followed by reduction . This two-step process circumvents the issues of overalkylation and carbocation rearrangement often encountered in direct Friedel-Crafts alkylation. chem-station.comlibretexts.org

The reaction sequence would proceed as follows:

Friedel-Crafts Acylation: The tetraphene core is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a phenacyl group at an available position, ideally the C12 position if sterics and electronics allow. chem-station.com The electron-withdrawing nature of the acyl group deactivates the ring, preventing further acylation. chem-station.com

Reduction: The resulting ketone is then reduced to the corresponding methylene (B1212753) group. Common reduction methods include the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). khanacademy.orgrsc.org

This acylation-reduction sequence provides a reliable route to the desired 12-(2-phenylethyl)tetraphene.

Catalytic Coupling Reactions Employed in Phenylethyl Introduction

Modern organometallic chemistry offers powerful alternatives for C-C bond formation through cross-coupling reactions. These methods typically offer high yields and excellent functional group tolerance. wikipedia.orglibretexts.org To utilize these methods, a pre-functionalized tetraphene, such as 12-halotetraphene (e.g., 12-bromotetraphene), is required.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of 12-halotetraphene with a (2-phenylethyl)boronic acid or a corresponding boronate ester in the presence of a base. libretexts.org The general catalytic cycle involves oxidative addition of the halotetraphene to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield this compound and regenerate the catalyst. libretexts.org

Negishi Coupling: Another highly effective palladium- or nickel-catalyzed cross-coupling reaction is the Negishi coupling. wikipedia.orgorganic-chemistry.org This reaction would couple 12-halotetraphene with a (2-phenylethyl)zinc reagent. Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org The synthesis of the required (2-phenylethyl)zinc halide can be achieved from the corresponding phenylethyl halide.

The choice between these methods would depend on the availability of starting materials, functional group compatibility, and desired reaction conditions.

| Catalytic Coupling Reaction | Catalyst | Organometallic Reagent | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | (2-Phenylethyl)boronic acid | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.org |

| Negishi Coupling | Palladium or Nickel complexes | (2-Phenylethyl)zinc halide | High reactivity, broad scope, but requires moisture- and air-sensitive organozinc reagents. wikipedia.orgorganic-chemistry.org |

Isolation and Purification Techniques for High-Purity this compound

The purification of the final product is crucial to obtain high-purity this compound, especially for applications in materials science or as an analytical standard. Due to the nonpolar and often crystalline nature of PAHs, a combination of chromatographic and crystallization techniques is typically employed. nih.govresearchgate.netepa.gov

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired product from unreacted starting materials, catalysts, and byproducts. researchgate.net For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized. researchgate.net Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and the purity of the fractions obtained during column chromatography. researchgate.net

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical and is determined by the solubility profile of the compound.

Picrate (B76445) Complexation: For some PAHs, purification can be achieved through the formation of a picrate complex. epa.gov The PAH is reacted with picric acid to form a crystalline complex, which can be isolated and purified by recrystallization. The pure PAH is then recovered by cleaving the complex, often by treatment with a base. epa.gov

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be considered to make the synthesis more sustainable. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, often have better atom economy than classical methods that use stoichiometric reagents.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical fluids) where possible. Additionally, avoiding the use of highly toxic reagents, such as mercury in the Clemmensen reduction, is a key consideration.

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric amounts of reagents. Developing more efficient and recyclable catalysts for the key bond-forming steps can significantly reduce waste.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted synthesis is one technique that can sometimes lead to shorter reaction times and reduced energy use.

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the application of these general principles can guide the development of more environmentally benign synthetic methodologies for this and other complex PAHs. nih.govresearchgate.net

Structural Elucidation and Characterization of 12 2 Phenylethyl Tetraphene

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

The definitive identification of 12-(2-Phenylethyl)tetraphene would necessitate a combination of powerful spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques, when used in concert, offer an unambiguous confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of each atom.

¹H NMR spectroscopy would provide crucial information about the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. In the case of this compound, the ¹H NMR spectrum would be expected to show a complex aromatic region with multiple overlapping signals corresponding to the protons on the tetraphene core. Additionally, distinct signals for the ethyl and phenyl protons of the substituent at the 12-position would be observed. The integration of these signals would confirm the ratio of protons in different parts of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. For this compound, a significant number of signals would be expected in the aromatic region (typically δ 120-150 ppm), corresponding to the carbons of the tetraphene and phenyl rings. Aliphatic signals for the two carbons of the ethyl linker would appear at higher field (lower ppm values).

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below for illustrative purposes, as experimental data is not available.

| Atom | Predicted Chemical Shift (ppm) |

| Tetraphene Core (Aromatic C) | 120-140 |

| Phenylethyl Substituent (Aromatic C) | 125-145 |

| Phenylethyl Substituent (-CH₂-) | 30-40 |

| Phenylethyl Substituent (-CH₂-) | 35-45 |

To unravel the complex connectivity of this compound, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the tetraphene rings and the phenylethyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the attachment point of the phenylethyl group to the C-12 position of the tetraphene core by showing a correlation between the protons of the ethyl linker and the carbons of the tetraphene skeleton.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula. The expected molecular formula for this compound is C₂₆H₂₀.

A hypothetical data table for the expected HRMS data is presented below.

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 332.1565 | Data not available |

| [M+H]⁺ | 333.1638 | Data not available |

| [M+Na]⁺ | 355.1457 | Data not available |

In a typical mass spectrum, fragmentation of this compound would likely involve cleavage of the bond between the tetraphene core and the phenylethyl substituent, leading to characteristic fragment ions that would further support the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds. The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of both the tetraphene core and the phenylethyl substituent. While specific experimental data for this exact compound is not publicly available, the expected characteristic IR absorption bands can be inferred from the analysis of its constituent parts: the tetraphene (benz[a]anthracene) backbone and the phenylethyl group.

The tetraphene moiety would be characterized by aromatic C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The pattern of out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ would be indicative of the substitution pattern on the aromatic rings.

The phenylethyl substituent would introduce additional characteristic absorptions. The methylene (B1212753) (-CH₂-) groups of the ethyl bridge would show symmetric and asymmetric stretching vibrations around 2925 and 2850 cm⁻¹, respectively. The monosubstituted benzene (B151609) ring of the phenylethyl group would display its own set of aromatic C-H and C=C stretching bands, as well as characteristic out-of-plane bending bands.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Tetraphene & Phenyl Ring |

| Aliphatic C-H Stretch | 2925-2850 | Ethyl Group |

| Aromatic C=C Stretch | 1600-1450 | Tetraphene & Phenyl Ring |

| C-H Out-of-Plane Bend | 900-675 | Substituted Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Fingerprinting

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly the π-π* transitions in conjugated systems like PAHs. The UV-Vis spectrum of a PAH is highly characteristic of its size and the extent of its π-system. The parent compound, tetraphene (benz[a]anthracene), exhibits a complex absorption spectrum with multiple bands across the UV and visible regions.

While specific experimental λmax values for this compound are not available, the UV-Vis spectrum of the parent benz[a]anthracene in a non-polar solvent like cyclohexane (B81311) typically shows several absorption bands. For instance, the spectrum of benz[a]anthracene is known to display a complex pattern of absorption bands, which is a hallmark of angularly fused PAHs.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, we can predict key structural features based on the known structures of related PAH derivatives. mdpi.com

Analysis of Molecular Geometry and Dihedral Angles

The tetraphene core is an angularly fused system of four benzene rings and is expected to be largely planar. However, slight deviations from planarity can occur due to steric strain, a phenomenon observed in other substituted PAHs. The attachment of the phenylethyl group at the 12-position will introduce significant conformational flexibility.

The key dihedral angles to consider would be those defining the orientation of the phenylethyl group relative to the tetraphene plane. These include the torsion angles around the C-C single bonds of the ethyl bridge. The conformation of this side chain will be influenced by a balance of steric hindrance from the adjacent parts of the tetraphene ring and stabilizing intramolecular interactions, such as C-H···π interactions.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the molecules of this compound would arrange themselves in a crystal lattice dictated by a variety of non-covalent interactions. The dominant forces governing the crystal packing of PAHs are typically π-π stacking interactions between the flat aromatic surfaces. These interactions are crucial in determining the electronic properties of the material in the solid state.

Electronic Structure and Theoretical Investigations of 12 2 Phenylethyl Tetraphene

Quantum Chemical Computational Methodologies

The electronic structure of polycyclic aromatic hydrocarbons like tetraphene is commonly investigated using a variety of quantum chemical computational methodologies. These methods provide valuable insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecular systems, including PAHs. ajol.info This approach is favored for its balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. ajol.info

For PAHs, various functionals are employed within the DFT framework to approximate the exchange-correlation energy. The choice of functional and basis set can significantly impact the accuracy of the calculated properties. For instance, studies on related PAHs have utilized hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to obtain reliable geometric and electronic structures. researchgate.net It has been noted that DFT calculations, while powerful, can sometimes underestimate the HOMO-LUMO gap. ajol.info

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio calculations can offer a higher level of accuracy for certain properties. For instance, methods like the algebraic diagrammatic construction scheme of the second order (ADC(2)) have been used to investigate the excited electronic states of polyacenes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energies and spatial distributions of these orbitals are crucial in determining a molecule's electronic transitions, reactivity, and stability. youtube.comyoutube.com

The HOMO is the highest energy molecular orbital that is occupied by electrons. For PAHs like tetraphene, the HOMO is typically a π-orbital that is delocalized across the aromatic system. The energy of the HOMO is related to the ionization potential of the molecule and its ability to act as an electron donor. In the context of chemical reactions, the HOMO is often involved in interactions with electrophiles. youtube.com For tetraphene, the HOMO is one of the key orbitals involved in its characteristic electronic transitions. researchgate.net

The LUMO is the lowest energy molecular orbital that is not occupied by electrons. It represents the ability of a molecule to act as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. In chemical reactions, the LUMO interacts with nucleophiles. youtube.com For tetraphene, the LUMO, like the HOMO, is a delocalized π-orbital. The spatial distribution of the LUMO indicates the regions of the molecule that are most susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap. This energy gap is a critical parameter that provides insight into the kinetic stability, chemical reactivity, and optical properties of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity and easier electronic excitation.

For tetracene, a related linear acene, the calculated HOMO-LUMO energy gap using DFT has been shown to be in reasonable agreement with experimental values. ajol.info This gap is a key factor in determining the color and fluorescence properties of these compounds. The lowest lying excited states of oligoacenes are determined by electronic transitions involving the HOMO-1, HOMO, LUMO, and LUMO+1 orbitals. researchgate.net

Interactive Data Table: Calculated Properties of Tetraphene (Benz[a]anthracene)

Note: The following data is for the parent compound, tetraphene, and is intended to provide an approximation of the electronic properties. The actual values for 12-(2-phenylethyl)tetraphene will be influenced by the substituent.

| Property | Calculated Value (DFT) | Reference |

| HOMO-LUMO Energy Gap | ~2.6 eV (experimental for tetracene) | ajol.info |

Scientific Data Unvailable for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific research data or theoretical studies were found for the compound This compound . Consequently, it is not possible to provide an analysis of its electronic structure, intramolecular charge transfer characteristics, or to predict its chemical reactivity as requested.

The exploration for information on this specific molecule yielded no results, indicating a lack of published research on its synthesis, and its electronic or chemical properties. Scientific articles and computational studies, which are essential for detailing electron density distribution and predicting reaction sites, are not available for this particular compound.

Therefore, the sections on "Electron Density Distribution and Intramolecular Charge Transfer Characteristics" and "Theoretical Prediction of Chemical Reactivity and Preferential Sites" cannot be developed.

Scientific Data Unavailable for Photophysical Properties of this compound

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data regarding the photophysical properties of the chemical compound This compound could not be located. The requested detailed analysis for each specified subsection of the article outline—including absorption spectroscopy, emission spectroscopy, and their related parameters—is not available in the public domain at this time.

The search for quantitative and qualitative data points, such as absorption maxima, molar extinction coefficients, solvent effects (solvatochromism), fluorescence quantum yields, radiative lifetimes, Stokes shift characteristics, and room temperature phosphorescence (RTP) phenomena for this specific molecule, did not yield any dedicated studies or experimental results.

While extensive research exists on the photophysical properties of related polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of data from analogous compounds. Scientific reporting requires precise data for the exact substance under investigation to ensure accuracy.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for this compound is not possible. Further experimental research would be required to characterize its photophysical behavior and provide the specific data points requested.

Photophysical Properties of 12 2 Phenylethyl Tetraphene

Radiative and Non-Radiative Decay Pathways and Efficiencies

The photophysical behavior of a molecule like 12-(2-Phenylethyl)tetraphene after absorbing light is governed by a competition between radiative and non-radiative decay pathways. When the molecule absorbs a photon, it is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). From here, several processes can occur:

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same multiplicity (e.g., S₂ → S₁). It is typically a very fast process, occurring on the femtosecond to picosecond timescale. For large PAHs, internal conversion to the lowest excited singlet state (S₁) is usually highly efficient.

Vibrational Relaxation (VR): Within any electronic state, the molecule quickly loses excess vibrational energy and relaxes to the lowest vibrational level of that state. This process is also non-radiative and extremely rapid.

Fluorescence: This is a radiative decay process where the molecule returns from the lowest excited singlet state (S₁) to the ground state (S₀) by emitting a photon. The efficiency of this process is characterized by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.

Intersystem Crossing (ISC): This is a non-radiative transition between electronic states of different multiplicities, most commonly from the lowest excited singlet state (S₁) to an excited triplet state (T₁). The efficiency of ISC is a key factor determining the population of the triplet state.

Phosphorescence: This is a radiative decay from the lowest excited triplet state (T₁) back to the ground state (S₀). Because this transition is "spin-forbidden," it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

Theoretical Modeling of Photophysical Processes (e.g., Time-Dependent DFT)

To understand the electronic structure and predict the photophysical properties of molecules like this compound, computational chemistry methods are employed. Time-Dependent Density Functional Theory (TDDFT) is a prominent method for studying excited states. mpg.de

TDDFT is an extension of Density Functional Theory (DFT) that can predict electronic transition energies (and thus absorption and emission wavelengths) and oscillator strengths, which relate to the intensity of absorption. mpg.de By calculating the energies of the singlet and triplet states, TDDFT can help rationalize the observed photophysical behavior. For instance, the energy gap between the S₁ and T₁ states is a critical factor in the rate of intersystem crossing. A smaller energy gap often leads to more efficient ISC.

For this compound, a TDDFT calculation would involve:

Optimizing the ground state geometry of the molecule.

Calculating the vertical excitation energies to various singlet and triplet states.

Analyzing the nature of these transitions (e.g., π-π* transitions, which are typical for PAHs).

These calculations would provide theoretical absorption and emission spectra and could be used to estimate rates of radiative and non-radiative decay, offering insights in the absence of experimental data. mpg.de

Nonlinear Optical (NLO) Properties of this compound

Nonlinear optics describes the behavior of light in a material when the material's response to the light is not linear. researchgate.net This typically occurs with high-intensity light, such as that from lasers. mpg.de Molecules with extended π-conjugated systems, like this compound, are candidates for exhibiting NLO properties. plos.orgnih.gov

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. wikipedia.org The probability of TPA is proportional to the square of the light intensity. wikipedia.org The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer units (GM). wikipedia.org

A larger TPA cross-section indicates a higher probability of two-photon absorption. nih.gov For a molecule like this compound, the extended aromatic system of the tetraphene core, potentially enhanced by the phenylethyl substituent, would be expected to give rise to TPA activity. The design of molecules with large TPA cross-sections often involves creating symmetric charge transfer upon excitation. nih.gov

Hypothetical Data Table for TPA Cross-Section This table is for illustrative purposes only, as no experimental data exists for this compound.

| Excitation Wavelength (nm) | TPA Cross-Section (σ₂) (GM) |

|---|---|

| 800 | Data Not Available |

| 900 | Data Not Available |

| 1000 | Data Not Available |

Third Harmonic Generation (THG) is a nonlinear optical process where three photons of the same frequency interact with a material to generate a single photon with three times the frequency (and thus one-third the wavelength). The efficiency of THG is related to the third-order nonlinear susceptibility (χ⁽³⁾) of the material. arxiv.org

Materials with high third-order susceptibility are sought for applications in frequency conversion and optical switching. plos.org The delocalized π-electrons in this compound would be responsible for its third-order nonlinear optical response. The efficiency of THG would depend on factors such as the electronic structure of the molecule, the wavelength and intensity of the incident laser, and the concentration of the sample. arxiv.org

Hypothetical Data Table for THG Efficiency This table is for illustrative purposes only, as no experimental data exists for this compound.

| Fundamental Wavelength (nm) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

|---|---|

| 1064 | Data Not Available |

| 1550 | Data Not Available |

Chemical Reactivity and Transformations of 12 2 Phenylethyl Tetraphene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of 12-(2-phenylethyl)tetraphene, the reaction's course is influenced by the electron-donating nature of the alkyl substituent and the inherent reactivity of the different positions on the tetraphene core.

Regioselectivity and Mechanistic Studies

The tetraphene ring system possesses several non-equivalent positions for electrophilic attack. Theoretical and experimental studies on the parent benz[a]anthracene have shown that the meso-positions of the anthracene (B1667546) moiety, namely C-7 and C-12, are the most reactive sites for electrophilic substitution. This is attributed to the formation of the most stable carbocation intermediates (arenium ions) upon electrophilic attack at these positions.

The 2-phenylethyl group at the C-12 position is an electron-donating group (EDG) through an inductive effect. nih.govnih.gov EDGs activate the aromatic ring towards electrophilic attack and are typically ortho, para-directing. In the context of the tetraphene system, the C-12 substituent will further enhance the reactivity of the entire ring system. However, its directing influence on incoming electrophiles is primarily on the tetraphene core itself. Given that the C-12 position is already a site of high reactivity, the presence of the phenylethyl group will sterically hinder attack at this position. Consequently, electrophilic attack is most likely to be directed to the other highly activated and sterically accessible meso-position, C-7.

For example, in nitration or bromination reactions of 7-methylbenz[a]anthracene, the substitution occurs at the C-12 position. Conversely, for 12-alkylated benz[a]anthracenes, electrophilic attack is favored at the C-7 position. Therefore, it is predicted that electrophilic substitution on this compound will predominantly yield the 7-substituted product.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-12-(2-phenylethyl)tetraphene |

| Bromination | Br₂, FeBr₃ | 7-Bromo-12-(2-phenylethyl)tetraphene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-12-(2-phenylethyl)tetraphene |

Nucleophilic Addition and Substitution Reactions (if applicable)

Nucleophilic aromatic substitution (SNA) is generally not a favorable reaction for electron-rich aromatic systems like tetraphene. SNA typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which is the opposite of the electronic effect of the 2-phenylethyl substituent.

Nucleophilic addition to the tetraphene core is also unlikely under standard conditions due to the high energy required to disrupt the aromaticity of the π-system. Such reactions would likely require harsh conditions or the use of highly reactive nucleophiles, and there is limited information in the scientific literature on such transformations for benz[a]anthracene or its derivatives.

Oxidation and Reduction Pathways and Products

The extended π-system of this compound makes it susceptible to both oxidation and reduction reactions.

Oxidation of benz[a]anthracene, particularly metabolic oxidation, has been studied and typically occurs at the most electron-rich regions of the molecule. Enzymatic oxidation, for instance by cytochrome P450, can lead to the formation of various hydroxylated metabolites and diol epoxides. Chemical oxidation of benz[a]anthracene can yield quinones. For this compound, oxidation is expected to occur on the tetraphene nucleus, potentially leading to the formation of a 7,12-dione. The 2-phenylethyl substituent itself could also be a site of oxidation, for example at the benzylic position, although attack on the electron-rich aromatic core is generally more favorable.

Reduction of the tetraphene core can be achieved under various conditions, such as catalytic hydrogenation or with dissolving metals. The reaction would proceed in a stepwise manner, reducing one aromatic ring at a time. The exact products would depend on the reaction conditions, but could include dihydro-, tetrahydro-, and more highly saturated derivatives.

Cycloaddition Reactions (e.g., Diels-Alder)

The central ring of the anthracene moiety within the tetraphene structure is a potential diene for Diels-Alder reactions. rsc.org For anthracene itself, cycloaddition with dienophiles like maleic anhydride (B1165640) occurs readily across the 9,10-positions. numberanalytics.comresearchgate.net In this compound, the analogous positions are C-7 and C-12. However, the presence of the bulky 2-phenylethyl group at the C-12 position would likely pose significant steric hindrance to the approach of a dienophile. Therefore, it is plausible that the Diels-Alder reactivity of this compound would be diminished compared to the unsubstituted parent molecule. If a reaction were to occur, it might proceed at a less sterically hindered part of the molecule, or it could be inhibited altogether.

Selective Functionalization Strategies for Derivatization

Selective functionalization of a specific position on a complex PAH like this compound is a significant synthetic challenge. However, some strategies can be envisioned based on modern synthetic methodologies.

Given the predicted regioselectivity of electrophilic aromatic substitution at the C-7 position, this provides a direct route to introduce a variety of functional groups at that site. The resulting 7-substituted derivatives could then be further modified. For example, a 7-bromo derivative could undergo cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Directed metalation-substitution strategies could also be explored, although this would require the introduction of a directing group. Another approach could involve the selective C-H activation and functionalization, a rapidly developing area of organic synthesis. nih.govnih.gov

Supramolecular Chemistry and Self Assembly of 12 2 Phenylethyl Tetraphene

Host-Guest Chemistry and Recognition Phenomena

Stimuli-Responsive Supramolecular Systems Based on 12-(2-Phenylethyl)tetraphene

Stimuli-responsive materials, which change their properties in response to external triggers, are a key area of supramolecular chemistry. rsc.org TPE derivatives have been incorporated into various systems that respond to stimuli such as light, pH, and mechanical force. rsc.orgresearchgate.net

Mechanochromic Responses

Mechanochromism, a change in color or luminescence upon the application of mechanical force, is a known property of some polycyclic aromatic hydrocarbons and tetraphenylethylene derivatives. nih.govresearchgate.net This phenomenon typically arises from a change in the molecular packing or conformation upon grinding, shearing, or pressing, which alters the electronic properties of the material. For instance, some structurally simple aromatic hydrocarbons with a single substituent have been shown to exhibit luminescent mechanochromism. nih.govresearchgate.net While there is no specific data on the mechanochromic behavior of this compound, its rigid tetraphene core and the presence of the flexible phenylethyl group could potentially lead to changes in solid-state packing and, consequently, its photophysical properties under mechanical stress.

Thermo-responsive Emission

Thermo-responsive luminescence, or thermochromism, involves a change in emission properties with temperature. This can be due to a variety of factors, including phase transitions, changes in molecular aggregation, or alterations in the vibrational modes of the molecule. Polymer composites filled with TPE derivatives have been shown to exhibit fluorescence intensity that decreases with increasing temperature. rsc.org This behavior is often reversible and can be attributed to the increased molecular motion at higher temperatures, which promotes non-radiative decay pathways. It is plausible that supramolecular assemblies of this compound could exhibit thermo-responsive emission due to temperature-induced changes in their self-assembled structures.

Catalytic Applications in Supramolecular Assemblies (if applicable)

The application of self-assembled supramolecular structures in catalysis is a growing field of research. These assemblies can create confined environments that can enhance reaction rates and selectivity, mimicking enzymatic catalysis. While there are no specific reports on the catalytic applications of this compound, self-assembled oligothiophenes, which are also π-conjugated systems, have been shown to facilitate photocatalytic hydrogen production. nih.gov The extended π-system of the tetraphene core in this compound suggests it could have interesting photophysical properties, and its self-assembly into ordered structures might create environments suitable for photocatalytic processes. However, without experimental evidence, this remains a speculative possibility.

Based on the current available scientific literature, there is no specific information regarding the advanced materials science applications of the chemical compound This compound . Searches for this particular compound in the context of organic electronics, optoelectronics, and photonics did not yield any dedicated research articles or data.

The provided search results discuss broader topics such as:

Derivatives of tetraphenylethene (TPE) , which are known for their aggregation-induced emission properties and have applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. rsc.orgresearchgate.netresearchgate.netresearchgate.net

The general principles, fabrication, and operation of Organic Field-Effect Transistors (OFETs) , which utilize various organic semiconductor materials. wikipedia.orgresearchgate.netresearchgate.netyoutube.comfrontiersin.org

The use of hyperbranched conjugated polymers containing tetraphenylethene for applications in optical limiting . rsc.org

However, none of these resources provide specific experimental or theoretical data related to This compound . Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections.

No Information Found for this compound

Following a comprehensive search for scientific literature and data, no information was found regarding the chemical compound This compound . The executed searches aimed to gather information on its applications in advanced materials science, specifically focusing on functional coatings, nanotechnology, and chemical or biological sensors.

Advanced Materials Science Applications of 12 2 Phenylethyl Tetraphene

Development of Chemical and Biological Sensors

Therefore, it is not possible to provide an article that is scientifically accurate and adheres to the provided outline for "12-(2-Phenylethyl)tetraphene." There are no research findings, data tables, or any other form of scientific information available in the public domain for this specific chemical compound.

Derivatives and Analogues of 12 2 Phenylethyl Tetraphene

Structure-Property Relationships in Substituted Tetraphene Architectures

The fundamental tetraphene framework, a four-ring aromatic system, provides a rigid and planar core that can be functionalized to tune its electronic and physical properties. The introduction of substituents onto this architecture can profoundly influence its behavior, a concept central to the design of materials with tailored characteristics. oup.comacs.org

The nature and position of substituents on the tetraphene core dictate the ultimate properties of the resulting molecule. Electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby altering the compound's absorption and emission spectra, as well as its electrochemical behavior. beilstein-journals.org The steric bulk and placement of these substituents also play a critical role in determining the solid-state packing of the molecules, which in turn affects properties such as charge mobility in organic electronic devices. oup.com

In the case of 12-(2-Phenylethyl)tetraphene, the phenylethyl group at the 12-position introduces a non-planar, flexible side chain to the rigid tetraphene core. This substituent can influence the molecule's solubility, a crucial factor for solution-based processing of organic materials. Furthermore, the presence of the phenyl ring at the end of the alkyl chain can lead to intramolecular and intermolecular π-π stacking interactions, which can impact the material's photophysical properties and solid-state morphology.

| Substituent Type | General Effect on Tetraphene Core | Potential Impact on Material Properties |

| Electron-donating groups (e.g., -OCH3, -NR2) | Increase HOMO energy level, decrease ionization potential | Red-shift in absorption/emission, improved hole injection/transport |

| Electron-withdrawing groups (e.g., -CN, -NO2) | Decrease LUMO energy level, increase electron affinity | Blue-shift in absorption/emission, improved electron injection/transport |

| Bulky alkyl/aryl groups | Disrupt close packing, increase solubility | Enhanced processability, potential for amorphous film formation |

| Planar aromatic groups | Promote π-π stacking | Enhanced charge transport, potential for liquid crystalline phases |

Chemical Modifications of the 2-Phenylethyl Side Chain

The 2-phenylethyl side chain of this compound offers a versatile handle for further chemical modification, allowing for the fine-tuning of the molecule's properties without altering the core tetraphene structure. Modifications can be targeted at either the ethyl linker or the terminal phenyl group.

Alterations to the ethyl linker, such as increasing its length or introducing rigidity through unsaturation, can directly affect the spatial relationship between the tetraphene core and the terminal phenyl group. This can have profound consequences for the molecule's conformational flexibility and its ability to self-assemble into ordered structures.

| Modification Site | Type of Modification | Potential Effect on Molecular Properties |

| Terminal Phenyl Ring | Introduction of -OH, -NH2 | Increased polarity, potential for hydrogen bonding |

| Terminal Phenyl Ring | Introduction of -F, -CF3 | Altered electronic properties, enhanced stability |

| Ethyl Linker | Chain extension (e.g., phenypropyl, phenylbutyl) | Increased conformational flexibility, modified packing |

| Ethyl Linker | Introduction of double or triple bond | Restricted conformational freedom, altered electronic conjugation |

Exploration of Heteroatom-Substituted Analogues

The replacement of one or more carbon atoms within the tetraphene backbone with heteroatoms such as nitrogen, sulfur, or oxygen can lead to a new class of analogues with dramatically different properties. acs.orgbeilstein-journals.orgnih.gov The introduction of heteroatoms alters the electron distribution within the aromatic system, influencing its electronic and photophysical characteristics. beilstein-journals.org

For example, the incorporation of nitrogen atoms can introduce basic sites into the molecule, making its properties pH-sensitive and opening up possibilities for its use in sensing applications. beilstein-journals.org Sulfur and selenium-containing analogues have been explored for their potential in organic electronics, as the larger, more polarizable heteroatoms can enhance intermolecular interactions and facilitate charge transport. nih.gov The synthesis of such heteroatom-bridged tetraphenylenes has been reported, and their structures have been confirmed by X-ray crystallography, revealing their potential as electronic materials. nih.gov

The position of the heteroatom within the tetraphene framework is crucial. Depending on its location, it can have a varying impact on the molecule's aromaticity, stability, and reactivity.

Synthesis and Advanced Characterization of Key Derivatives

The synthesis of substituted tetraphenes and their derivatives often involves multi-step procedures. oup.com Common synthetic strategies include transition metal-mediated cross-coupling reactions, such as Suzuki and Stille couplings, to build the aromatic framework and introduce substituents. oup.com Cycloaddition reactions, like the Diels-Alder reaction, have also been employed to construct the tetraphene core. oup.com The synthesis of heteroatom-containing analogues can be achieved through methods like the Cadogan reaction for forming pyrrole (B145914) rings or by using precursors containing the desired heteroatoms. beilstein-journals.org

Once synthesized, a suite of advanced characterization techniques is employed to elucidate the structure and properties of these novel compounds.

Advanced Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure and connectivity of atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of crystalline derivatives, revealing bond lengths, bond angles, and intermolecular packing. nih.gov

UV-Visible and Fluorescence Spectroscopy: Used to investigate the electronic absorption and emission properties of the compounds, providing insights into their HOMO-LUMO gaps and potential for optoelectronic applications.

Cyclic Voltammetry (CV): An electrochemical technique used to determine the oxidation and reduction potentials of the molecules, which are crucial for assessing their suitability for use in electronic devices.

Through the systematic application of these synthetic and characterization methods, a deeper understanding of the structure-property relationships in the derivatives and analogues of this compound can be achieved, guiding the future design of advanced organic materials.

Future Research Directions and Perspectives

Innovations in Synthetic Methodologies for Enhanced Efficiency

The synthesis of asymmetrically substituted PAHs like 12-(2-Phenylethyl)tetraphene presents a considerable challenge, necessitating the development of highly regioselective and efficient synthetic protocols. Current approaches to functionalized tetraphenylenes often involve multi-step procedures with moderate yields. beilstein-journals.org Future research will likely focus on pioneering more direct and atom-economical methods.

One promising avenue is the advancement of transition-metal-catalyzed C-H activation and functionalization. beilstein-journals.org These methods could potentially allow for the direct introduction of the phenylethyl group onto the tetraphene core at the desired position, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. The development of catalysts that can selectively target the 12-position of the tetraphene skeleton will be a key area of investigation.

Furthermore, exploring novel cyclization strategies is crucial. This could involve the development of innovative multicomponent reactions or tandem cyclization sequences that construct the functionalized tetraphene framework in a single, continuous process from simpler precursors. nih.gov Such advancements would not only enhance the efficiency and scalability of the synthesis but also open up possibilities for creating a wider library of related derivatives for systematic studies.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, direct installation of the substituent. beilstein-journals.org | Achieving high regioselectivity for the 12-position. |

| Novel Cyclization Reactions | Potential for one-pot synthesis, rapid assembly of the core structure. nih.gov | Development of new reaction pathways and catalysts. |

| Cross-Coupling Reactions | Modular approach, allowing for variation of the substituent. | Synthesis of the necessary 12-halo-tetraphene precursor. |

Deeper Understanding of Intramolecular and Intermolecular Structure-Function Correlations

The introduction of a phenylethyl group at the 12-position of tetraphene is expected to profoundly influence its electronic and photophysical properties through a combination of steric and electronic effects. The flexible ethyl linker allows the phenyl group to adopt various conformations relative to the tetraphene core, potentially leading to through-space intramolecular interactions, such as π-π stacking between the terminal phenyl ring and the extended aromatic system of the tetraphene.

Future research should employ a synergistic approach of computational modeling and experimental characterization to unravel these intricate structure-function relationships. Computational studies, using methods like Density Functional Theory (DFT), can predict the preferred conformations of the phenylethyl group and their impact on the frontier molecular orbitals (HOMO and LUMO) of the molecule. aps.orglibretexts.org This, in turn, will govern the absorption and emission properties.

Experimentally, detailed photophysical studies on purified samples of this compound will be essential. Techniques such as steady-state and time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics, including the potential for intramolecular charge transfer or exciplex formation. rsc.org Understanding these fundamental processes is critical for designing materials with tailored optical and electronic properties.

The phenylethyl substituent will also play a crucial role in dictating the intermolecular packing in the solid state. The steric bulk of this group is likely to disrupt the close packing typically observed in unsubstituted PAHs, which could lead to enhanced solubility and potentially unique solid-state emission characteristics by mitigating aggregation-caused quenching. rsc.org X-ray crystallographic studies will be invaluable in determining the solid-state structure and understanding how the intermolecular interactions influence the material's bulk properties.

Expanding the Scope of Applications in Emerging Technologies

The predicted electronic and photophysical properties of this compound make it a compelling candidate for a range of applications in emerging technologies, particularly in the field of organic electronics.

One of the most promising areas is in organic light-emitting diodes (OLEDs). The extended π-conjugated system of the tetraphene core, modulated by the phenylethyl substituent, could lead to efficient electroluminescence in the visible spectrum. ed.ac.uk The phenylethyl group may also enhance the processability of the material, making it suitable for solution-based fabrication techniques, which are often more cost-effective than vacuum deposition methods.

Furthermore, the potential for high charge carrier mobility, a characteristic of many PAHs, suggests that this compound could be explored as a p-type semiconductor in organic field-effect transistors (OFETs). The ability of the phenylethyl group to influence the molecular packing will be a key determinant of the charge transport properties in thin films.

Beyond these applications, the unique photophysical properties of this compound could be harnessed in other areas. For instance, its fluorescence characteristics might be sensitive to the local environment, opening up possibilities for its use as a fluorescent probe or sensor.

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound can only be realized through a concerted effort involving researchers from various disciplines. The complex interplay between molecular structure, material properties, and device performance necessitates a highly collaborative approach.

Chemists will be at the forefront of developing efficient synthetic routes and exploring the fundamental reactivity of the molecule. Physicists and materials scientists will be crucial for characterizing its photophysical and electronic properties, as well as for fabricating and optimizing electronic devices. Computational scientists will play a vital role in providing theoretical insights to guide experimental efforts and to understand the underlying principles governing the observed phenomena.

Collaborations between academic research groups and industrial partners will also be essential to translate fundamental discoveries into practical applications. Such partnerships can provide the necessary resources and expertise to scale up the synthesis of promising materials and to evaluate their performance in real-world devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.